塔利霉素 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

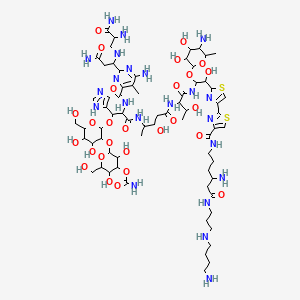

Tallysomycin A is a third-generation analog of the bleomycin family of antitumor antibiotics . It has unique molecular pharmacologic, clinical pharmacologic, and toxicologic characteristics, and substantial clinical activities have resulted in significant analog development efforts .

Synthesis Analysis

The tallysomycin biosynthetic gene cluster from Streptoalloteichus hindustanus E465-94 ATCC 31158 has been cloned and sequenced . This has allowed for the manipulation of Tallysomycin A biosynthesis in S. hindustanus by gene inactivation and mutant complementation . The Tallysomycin A gene cluster consists of nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules, a polyketide synthase (PKS) gene encoding one PKS module, genes encoding seven enzymes for deoxysugar biosynthesis and attachment, as well as genes encoding other biosynthesis, resistance, and regulatory proteins .Molecular Structure Analysis

The Tallysomycin A gene cluster is highly homologous to the bleomycin cluster, with 25 of the 30 ORFs identified within the two clusters exhibiting striking similarities . The structural similarities and differences between Tallysomycin A and bleomycin were reflected remarkably well by the genes and their organization in their respective biosynthetic gene clusters .Chemical Reactions Analysis

More than 300 analogs of bleomycin have been reported, and these analogs can be divided into three generations . Tallysomycin A is a third-generation analog, differing significantly from the bleomycins in the bleomycinic acid portion of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of Tallysomycin A are closely related to its molecular structure and its biosynthesis. The tallysomycin biosynthetic gene cluster consists of nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules, a polyketide synthase (PKS) gene encoding one PKS module, genes encoding seven enzymes for deoxysugar biosynthesis and attachment, as well as genes encoding other biosynthesis, resistance, and regulatory proteins .科学研究应用

合成和结构独特性

塔利霉素 A 以其结构复杂性和独特的化学特征而著称。Sznaidman 和 Hecht (2001) 详细介绍了塔利霉素中关键中间体的合成,突出了将塔利霉素与其他糖肽类抗生素区分开来的独特的糖基氨基甲醇酰胺键 (Sznaidman & Hecht, 2001)。该特征对于理解其作用方式和潜在治疗应用至关重要。

通过偶联增强效力

Walker 等人 (2004) 探讨了与内化抗体偶联后塔利霉素 S(10b)' 的效力增强。这种新颖的方法显着提高了其作为细胞毒剂的有效性,为靶向癌症治疗中的潜在应用提供了见解 (Walker 等,2004)。

发酵优化以提高产量

张等人 (2010) 专注于通过发酵优化来提高塔利霉素 H-1(一种新型类似物)的产量。这项工作对于扩大生产和进一步开展塔利霉素作为抗癌剂的临床研究具有重要意义 (Zhang 等,2010)。

生物合成途径表征

塔利霉素的生物合成途径一直是广泛研究的主题。王等人 (2009) 和陶等人 (2010) 对参与其生产的生物合成基因簇和酶促过程提供了至关重要的见解。了解这些途径对于开发新型类似物和治疗应用至关重要 (Wang 等,2009); (Tao 等,2010)。

与相关抗生素的比较分析

Galm 等人 (2011) 和 Rudolf 等人 (2015) 的研究比较了塔利霉素与其他结构相关抗生素的生物合成途径。这些研究增强了我们对该类抗生素中结构和功能相似性和差异的理解,有助于开发更有效和更安全的药物 (Galm 等,2011); (Rudolf 等,2015)。

作用机制

属性

CAS 编号 |

65057-90-1 |

|---|---|

分子式 |

C68H110N22O27S2 |

分子量 |

1731.9 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C68H110N22O27S2/c1-25-42(87-57(89-55(25)74)31(16-38(72)95)81-18-30(71)56(75)105)59(107)88-44(52(32-19-78-24-82-32)114-67-54(48(101)45(98)36(20-91)113-67)115-66-50(103)53(116-68(76)110)46(99)37(21-92)112-66)61(109)83-26(2)35(94)17-40(97)86-43(27(3)93)60(108)90-62(117-65-49(102)47(100)41(73)28(4)111-65)51(104)64-85-34(23-119-64)63-84-33(22-118-63)58(106)80-13-7-9-29(70)15-39(96)79-14-8-12-77-11-6-5-10-69/h19,22-24,26-31,35-37,41,43-54,62,65-67,77,81,91-94,98-104H,5-18,20-21,69-71,73H2,1-4H3,(H2,72,95)(H2,75,105)(H2,76,110)(H,78,82)(H,79,96)(H,80,106)(H,83,109)(H,86,97)(H,88,107)(H,90,108)(H2,74,87,89)/t26-,27-,28+,29?,30+,31+,35+,36+,37-,41-,43+,44+,45-,46-,47-,48+,49-,50+,51?,52+,53+,54+,62?,65+,66-,67+/m1/s1 |

InChI 键 |

VUPBDWQPEOWRQP-RIJHKAIISA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N |

SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

规范 SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

同义词 |

talisomycin tallysomycin tallysomycin A tallysomycin B tallysomycin S(10) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)

![(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1213511.png)

![2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B1213521.png)

![7,9-dibromo-N-(5-guanidinopentyl)-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1213523.png)

![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)